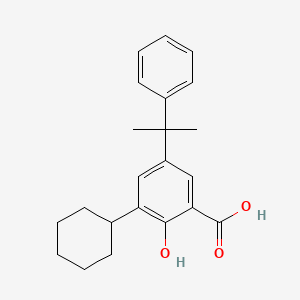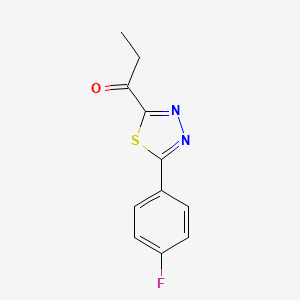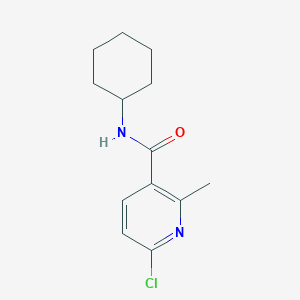
6-Chloro-n-cyclohexyl-2-methylnicotinamide
Descripción general
Descripción
6-Chloro-n-cyclohexyl-2-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 6th position, a cyclohexyl group attached to the nitrogen atom, and a methyl group at the 2nd position of the nicotinamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclohexyl-2-methylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid and cyclohexylamine.
Amidation Reaction: The 6-chloronicotinic acid is reacted with cyclohexylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the corresponding amide.
Methylation: The resulting amide is then methylated using a methylating agent, such as methyl iodide, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-n-cyclohexyl-2-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Aplicaciones Científicas De Investigación
6-Chloro-n-cyclohexyl-2-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-n-cyclohexyl-2-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-methylnicotinamide: Similar structure but lacks the cyclohexyl group.
6-Chloro-N-methoxy-N-methylnicotinamide: Similar structure but has a methoxy group instead of a cyclohexyl group.
Uniqueness
6-Chloro-n-cyclohexyl-2-methylnicotinamide is unique due to the presence of the cyclohexyl group, which may confer different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C13H17ClN2O |
|---|---|
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
6-chloro-N-cyclohexyl-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-9-11(7-8-12(14)15-9)13(17)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,17) |
Clave InChI |
OAXNAMZFFFUADC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
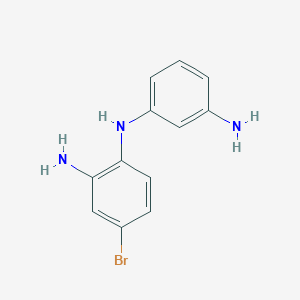

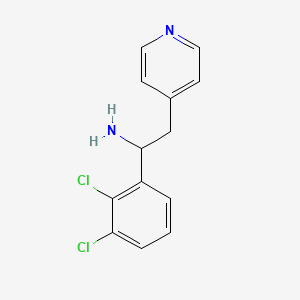
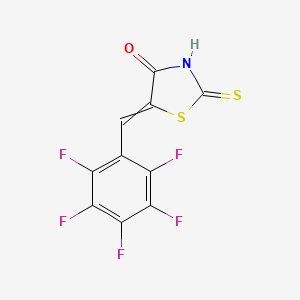
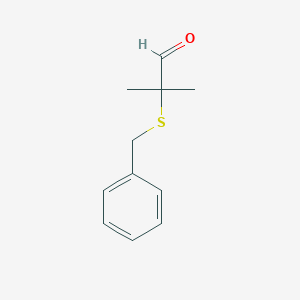
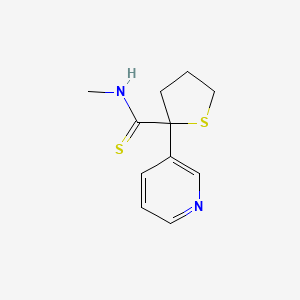
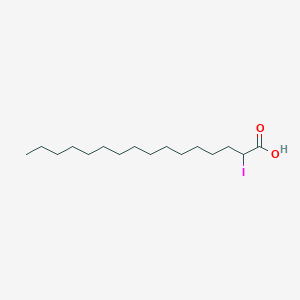
![Tert-butyl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B8281331.png)


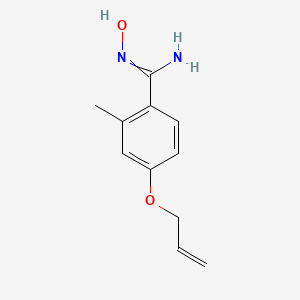
![1-Benzyloxycarbonyl-4-[N-(2-methoxyethyl)carbamoyl]piperidine](/img/structure/B8281377.png)
